molecular formula C22H28N2O3 B11532120 N~2~-[(benzyloxy)carbonyl]-N-(2,5-dimethylphenyl)leucinamide

N~2~-[(benzyloxy)carbonyl]-N-(2,5-dimethylphenyl)leucinamide

Cat. No.: B11532120
M. Wt: 368.5 g/mol
InChI Key: SUEANTHISFKJTR-UHFFFAOYSA-N
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Description

N~2~-[(benzyloxy)carbonyl]-N-(2,5-dimethylphenyl)leucinamide is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyloxycarbonyl group and a dimethylphenyl group attached to a leucinamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(benzyloxy)carbonyl]-N-(2,5-dimethylphenyl)leucinamide typically involves the following steps:

    Protection of the amine group: The amine group of leucine is protected using a benzyloxycarbonyl (Cbz) group.

    Coupling reaction: The protected leucine is then coupled with 2,5-dimethylphenylamine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Deprotection: The final step involves the removal of the Cbz protecting group under acidic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of N2-[(benzyloxy)carbonyl]-N-(2,5-dimethylphenyl)leucinamide may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(benzyloxy)carbonyl]-N-(2,5-dimethylphenyl)leucinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~).

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~).

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: NaOMe or NaOEt in methanol or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N~2~-[(benzyloxy)carbonyl]-N-(2,5-dimethylphenyl)leucinamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-[(benzyloxy)carbonyl]-N-(2,5-dimethylphenyl)leucinamide involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group may facilitate binding to enzymes or receptors, while the dimethylphenyl group can enhance the compound’s stability and bioavailability. The leucinamide backbone may play a role in modulating the compound’s overall activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-[(benzyloxy)carbonyl]-N-(2,5-dimethylphenyl)glycinamide
  • N~2~-[(benzyloxy)carbonyl]-N-(2,5-dimethylphenyl)alaninamide
  • N~2~-[(benzyloxy)carbonyl]-N-(2,5-dimethylphenyl)valinamide

Uniqueness

N~2~-[(benzyloxy)carbonyl]-N-(2,5-dimethylphenyl)leucinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzyloxycarbonyl group provides protection and stability, while the dimethylphenyl group enhances its hydrophobicity and potential interactions with biological targets. The leucinamide backbone offers a balance of flexibility and rigidity, making it a versatile compound for various applications.

Properties

Molecular Formula

C22H28N2O3

Molecular Weight

368.5 g/mol

IUPAC Name

benzyl N-[1-(2,5-dimethylanilino)-4-methyl-1-oxopentan-2-yl]carbamate

InChI

InChI=1S/C22H28N2O3/c1-15(2)12-20(21(25)23-19-13-16(3)10-11-17(19)4)24-22(26)27-14-18-8-6-5-7-9-18/h5-11,13,15,20H,12,14H2,1-4H3,(H,23,25)(H,24,26)

InChI Key

SUEANTHISFKJTR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C(CC(C)C)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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